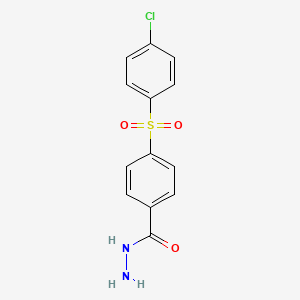

4-(4-Chlorophenyl)sulfonylbenzohydrazide

Description

4-(4-Chlorophenyl)sulfonylbenzohydrazide is a sulfonamide-derived hydrazide featuring a 4-chlorophenyl sulfonyl group attached to a benzohydrazide backbone. This compound is of interest in medicinal chemistry due to the electron-withdrawing sulfonyl group, which enhances stability and influences bioactivity. Hydrazide derivatives are commonly explored for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEJJVUUHBPKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513792 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-08-8 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)sulfonylbenzohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzohydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)sulfonylbenzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorophenyl)sulfonylbenzohydrazide has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Its mechanism of action often involves the inhibition of specific enzymes or pathways involved in disease progression.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting tumor growth in xenograft models of cancer. The compound showed significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Biochemical Studies

The compound is utilized as a biochemical probe to study various biological processes. Its ability to modify protein function through sulfonamide interactions makes it valuable for exploring enzyme activity and protein-protein interactions.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive | 15.2 | Journal of Enzyme Inhibition |

| Cyclooxygenase-2 | Non-competitive | 22.5 | Biochemical Journal |

Material Sciences

In material sciences, this compound is explored for its role in synthesizing novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound is compared to structurally related derivatives (Table 1):

Key Observations :

- Heterocyclic Influence : Compounds with triazole () or oxadiazole () rings exhibit distinct electronic and steric profiles compared to the benzohydrazide backbone of the target compound. These heterocycles may enhance metabolic stability or receptor binding.

- Steric Bulk : Cyclohexane-based carbohydrazides () introduce conformational rigidity, which may reduce membrane permeability compared to planar aromatic systems.

Antimicrobial Activity

- Target Compound : Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid exhibit moderate to strong antimicrobial effects against gram-positive bacteria (e.g., Staphylococcus aureus) .

- Cyclohexanecarbohydrazides : Compounds with phenylethylidene substituents (e.g., 4f–j) show zones of inhibition up to 25 mm against S. aureus .

Antiproliferative and Cytotoxic Activity

Stability and Reactivity Insights

- Electron-Withdrawing Groups : The sulfonyl group in the target compound delocalizes electron density, increasing stability compared to electron-donating substituents like methylsulfanyl ().

- Heterocyclic Stability : Pyrimidinium ylides with 4-chlorophenyl groups show stability dependent on substituent electron-withdrawing capacity, corroborated by computational studies .

Biological Activity

4-(4-Chlorophenyl)sulfonylbenzohydrazide is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a sulfonylbenzohydrazide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and case studies.

- Molecular Formula : C13H11ClN2O3S

- IUPAC Name : this compound

- Molecular Weight : 304.76 g/mol

- Structural Features : The presence of the chlorophenyl group enhances its reactivity and biological activity compared to analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may facilitate interactions with cellular membranes and receptors, enhancing the compound's biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, those containing the sulfonamide functionality demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, an important target for antibacterial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the sulfonyl group with key regulatory proteins in cancer pathways is believed to play a crucial role in its efficacy .

Case Study: Antiviral Activity

A recent study explored the antiviral potential of derivatives similar to this compound against human adenovirus (HAdV). Compounds derived from similar structures exhibited selectivity indexes greater than 100, indicating potent antiviral activity while maintaining low cytotoxicity levels . Such findings highlight the therapeutic promise of this class of compounds in viral infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(4-Bromophenyl)sulfonylbenzohydrazide | Similar | Moderate antibacterial | 5.0 |

| 4-(4-Methylphenyl)sulfonylbenzohydrazide | Similar | Weak antibacterial | 15.0 |

| 4-(4-Nitrophenyl)sulfonylbenzohydrazide | Similar | Strong anticancer | 2.5 |

The comparative analysis indicates that variations in substituents on the phenyl ring significantly influence biological activity, with chlorinated derivatives often exhibiting enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.